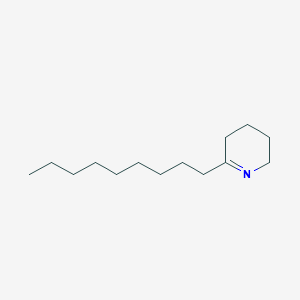
Koreenceine B
描述
Koreenceine B is a bacterial alkaloid produced by Pseudomonas koreensis. It belongs to a family of tetrahydropyridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its role in microbial interactions within the rhizosphere, where it influences the growth and behavior of other microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Koreenceine B involves a series of steps starting from simple precursors. The key steps include the formation of the tetrahydropyridine ring and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
These strains can be optimized to produce higher yields of this compound through metabolic engineering and controlled fermentation conditions .
化学反应分析
Types of Reactions
Koreenceine B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydropyridine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
Antimicrobial Properties
Koreenceine B has demonstrated considerable inhibitory activity against various bacterial strains. The minimal inhibitory concentration (MIC) for this compound against F. johnsoniae has been reported at 200 µg/mL, indicating its potential as an antimicrobial agent . Furthermore, when combined with trace amounts of Koreenceine A, the efficacy increases significantly, suggesting a synergistic effect that enhances its antimicrobial properties .
Microbial Interactions in the Rhizosphere
Research has highlighted the role of this compound in mediating interactions within microbial communities in the rhizosphere. It has been observed that Pseudomonas koreensis utilizes this compound to inhibit competing bacteria, thereby influencing community dynamics and promoting its own growth through competitive exclusion . This property is particularly relevant for agricultural practices where soil health and plant growth are critical.
Gene Regulation
This compound is not only an antimicrobial agent but also plays a significant role in gene regulation within microbial communities. Studies have shown that it can regulate a substantial number of genes in target organisms, impacting their growth and metabolism . This regulation may be leveraged to develop biocontrol strategies in agriculture or to manipulate microbial communities for beneficial outcomes.
Case Studies and Findings
作用机制
Koreenceine B exerts its effects by interacting with specific molecular targets within microbial cells. It influences gene expression and metabolic pathways, leading to changes in the growth and behavior of other microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is known to affect transcriptional regulation and signal transduction .
相似化合物的比较
Koreenceine B is similar to other tetrahydropyridine alkaloids, such as Koreenceine A and Koreenceine C. These compounds share a common structural framework but differ in their substituents and biological activities.
List of Similar Compounds
- Koreenceine A
- Koreenceine C
- γ-Coniceine
- Coniine
属性
IUPAC Name |
6-nonyl-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHRJHPJNJKAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















